molecular formula C32H8Cl8CuN8 B13740304 Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- CAS No. 1330-37-6

Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-

Cat. No.: B13740304
CAS No.: 1330-37-6
M. Wt: 851.6 g/mol
InChI Key: FETQBTFPQCRZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- is a complex compound known for its vibrant blue color and stability. It belongs to the phthalocyanine family, which are synthetic macrocyclic compounds. These compounds are widely used as pigments due to their excellent lightfastness, chemical stability, and resistance to acids and alkalis .

Preparation Methods

The synthesis of Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- typically involves the reaction of phthalic anhydride with urea and a copper salt, such as copper chloride, under high-temperature conditions. The reaction is carried out in the presence of a catalyst, often ammonium molybdate, to facilitate the formation of the phthalocyanine ring . Industrial production methods have been optimized to produce this compound in large quantities, ensuring consistency in pigment quality.

Chemical Reactions Analysis

Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- exerts its effects involves the interaction of the copper center with various substrates. In catalytic applications, the copper center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that drive the overall reaction. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells .

Comparison with Similar Compounds

Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- is unique compared to other phthalocyanine compounds due to the presence of chlorine atoms, which enhance its chemical stability and lightfastness. Similar compounds include:

These compounds share similar macrocyclic structures but differ in their central metal atoms and substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

1330-37-6

Molecular Formula

C32H8Cl8CuN8

Molecular Weight

851.6 g/mol

IUPAC Name

copper;6,8,14,16,24,26,32,34-octachloro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32H8Cl8N8.Cu/c33-9-1-13-21(17(37)5-9)29-43-25(13)41-26-14-2-10(34)6-18(38)22(14)31(44-26)48-32-24-16(4-12(36)8-20(24)40)28(46-32)42-27-15-3-11(35)7-19(39)23(15)30(45-27)47-29;/h1-8H;/q-2;+2

InChI Key

FETQBTFPQCRZSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=NC4=C5C=C(C=C(C5=C([N-]4)N=C6C7=C(C=C(C=C7Cl)Cl)C(=N6)N=C8C9=C(C(=CC(=C9)Cl)Cl)C(=N8)[N-]C2=N3)Cl)Cl)Cl)Cl.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.